Comparative SPHK1 vs. SPHK2 Isoform Selectivity Profile
Amgen-23 demonstrates a specific, 80-fold selectivity for SPHK1 (IC50 = 20 nM) over SPHK2 (IC50 = 1.6 µM) in enzymatic assays [1]. This profile is distinct from other key SPHK tool compounds. For instance, PF-543 (compound 22a in the original study) is reported to be a highly SPHK1-selective inhibitor with an IC50 of 2 nM and >100-fold selectivity for SPHK1 over SPHK2 [2]. The cross-study comparison highlights that Amgen-23 offers a different selectivity window that may be advantageous in contexts where residual SPHK2 activity is desired.
| Evidence Dimension | Isoform Selectivity (SPHK1 vs. SPHK2) |
|---|---|
| Target Compound Data | SPHK1 IC50 = 20 nM, SPHK2 IC50 = 1.6 µM (80-fold selectivity) |
| Comparator Or Baseline | PF-543: SPHK1 IC50 = 2 nM, SPHK2 IC50 > 200 nM (>100-fold selectivity) |
| Quantified Difference | Amgen-23 is ~10-fold less potent on SPHK1 but exhibits a lower selectivity window (80-fold vs. >100-fold) compared to PF-543. |
| Conditions | In vitro enzymatic assay |
Why This Matters
This matters for experimental design because the differential impact on SPHK2 activity between these two inhibitors can lead to divergent biological outcomes, making Amgen-23 the preferred tool when complete SPHK2 inhibition is not required or needs to be avoided.
- [1] MedChemExpress. Amgen-23 (SPHK1 Inhibitor) Product Page. (n.d.) View Source
- [2] Schnute, M. E., et al. (2017). Discovery of a Potent and Selective Sphingosine Kinase 1 Inhibitor through the Molecular Combination of Chemotype-Distinct Screening Hits. Journal of Medicinal Chemistry, 60(6), 2562-2572. View Source
